

Application Notes and Protocols for 5-ROX-SE Oligonucleotide Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965

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Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is a fluorescent dye widely utilized for labeling oligonucleotides, particularly in applications such as real-time PCR, DNA sequencing, and hybridization probes.[1][2][3] The succinimidyl ester (SE) moiety of 5-ROX reacts with primary amino groups to form a stable amide bond.[4][5] This protocol outlines the post-synthesis conjugation of **5-ROX-SE** to an oligonucleotide modified with a primary amine.[3]

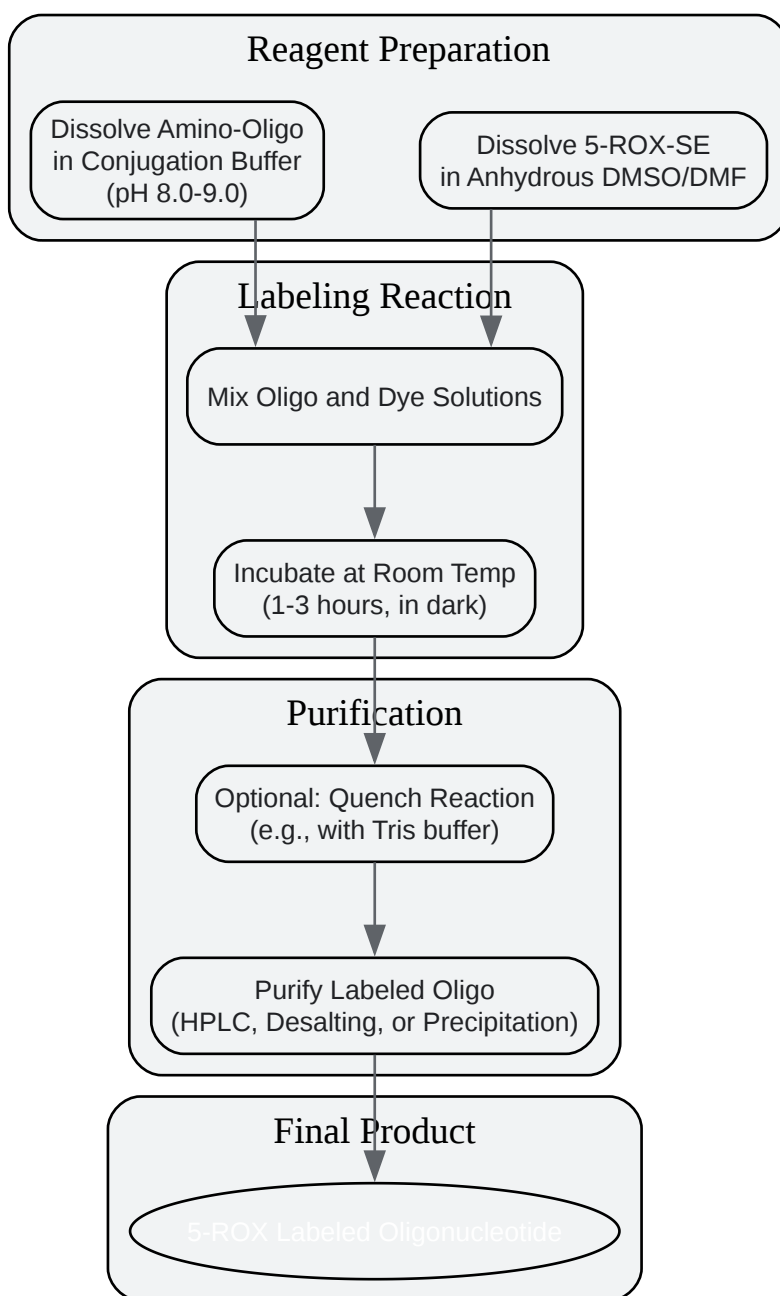
Carboxy-X-rhodamine (ROX) is a red fluorescent dye with an absorbance maximum around 575-588 nm and an emission maximum in the range of 602-608 nm.[1][3] Due to its spectral properties, it is often used as a passive reference dye in qPCR to normalize fluorescent signals and correct for well-to-well variations.[3] The labeling process requires an oligonucleotide with a primary amine, typically introduced at the 5' or 3' end, or internally, via an amino-modifier during synthesis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **5-ROX-SE** oligonucleotide labeling protocol. These values are general recommendations and may require optimization for specific oligonucleotides and applications.

Parameter	Recommended Value/Range	Notes
Reagents		
5-ROX-SE Stock Solution	1-10 mg/mL (approx. 1.9-19 mM)	Dissolved in anhydrous DMSO or DMF.[6][7] Prepare fresh.
Amino-Modified Oligonucleotide	0.3-0.8 mM	Dissolved in conjugation buffer.
Conjugation Buffer	0.05-1 M Sodium Bicarbonate or Sodium Borate	pH 8.0-9.0.[6][8] Must be free of primary amines.[7][9]
Reaction Conditions		
Molar Ratio (Dye:Oligo)	5:1 to 10:1	An excess of the dye helps drive the reaction to completion.[7]
Reaction Temperature	Room Temperature (~25°C) or 4°C	Room temperature reactions are typically faster.[6]
Reaction Time	1-3 hours to overnight	Reaction is often complete within 30 minutes to 2 hours. [6][9]
Purification		
Post-Conjugation Cleanup	Ethanol Precipitation, Desalting Columns, or HPLC	HPLC is recommended for high-purity applications.[9][10]

Experimental Workflow Diagram



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Caption: Experimental workflow for labeling an amino-modified oligonucleotide with **5-ROX-SE**.

Detailed Experimental Protocol

This protocol is a general guideline for labeling an amino-modified oligonucleotide with **5-ROX-SE**.

Materials:

- 5-ROX, SE (Succinimidyl Ester)
- Amine-modified oligonucleotide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
- Nuclease-free water
- Purification system (e.g., HPLC, desalting columns, or reagents for ethanol precipitation)
- Microcentrifuge tubes
- Vortexer and centrifuge
- Aluminum foil to protect from light

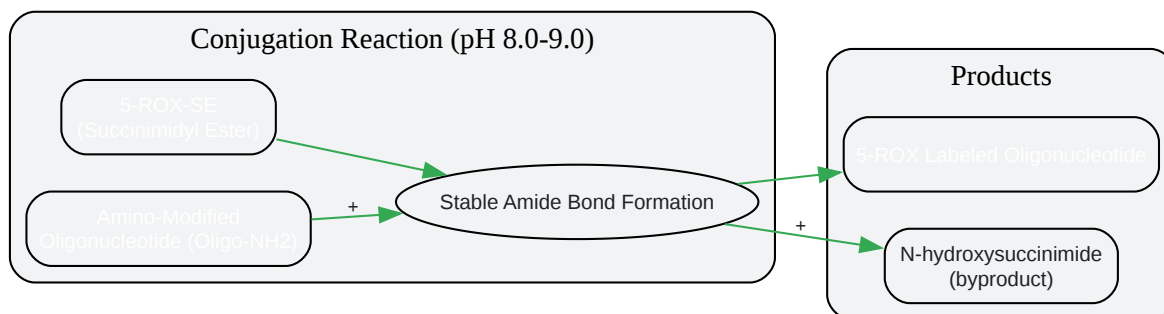
Procedure:

- Preparation of Reagents:
 - Amino-Modified Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. Ensure the buffer is free from any primary amines (e.g., Tris buffer), as these will compete with the oligonucleotide for reaction with the NHS ester.^{[7][9]}
 - **5-ROX-SE** Stock Solution: Prepare a stock solution of **5-ROX-SE** by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.^{[6][7]} This solution should be prepared fresh before use. Keep the dye solution protected from light to prevent photobleaching.^{[6][7]}
- Labeling Reaction:
 - In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the **5-ROX-SE** stock solution. The recommended molar ratio of dye to oligonucleotide is

between 5:1 and 10:1 to ensure efficient labeling.[7]

- Vortex the mixture gently to ensure thorough mixing.
- Incubate the reaction for 1-3 hours at room temperature.[6][9] Alternatively, the reaction can be carried out overnight at 4°C.[6] Protect the reaction tube from light by wrapping it in aluminum foil.
- Purification of the Labeled Oligonucleotide:
 - After the incubation period, it is crucial to remove the unreacted dye and any side products.[6] Several methods can be used for purification:
 - Ethanol Precipitation: This method will remove a significant portion of the unconjugated dye. Add 3M sodium acetate and cold ethanol to precipitate the oligonucleotide.[9] Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in a suitable buffer.
 - Desalting Columns: Gel filtration or desalting spin columns can be used to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.[6][8]
 - High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, reverse-phase HPLC (RP-HPLC) is the recommended purification method.[9][10] This technique effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[10][11]
- Storage:
 - Store the purified 5-ROX labeled oligonucleotide at -20°C, protected from light.[2][6] Avoid repeated freeze-thaw cycles.[6]

Signaling Pathway Diagram (Reaction Mechanism)



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Caption: Reaction mechanism of **5-ROX-SE** with an amino-modified oligonucleotide.

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- To cite this document: BenchChem. [Application Notes and Protocols for 5-ROX-SE Oligonucleotide Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1493965#5-rox-se-oligonucleotide-labeling-protocol]

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